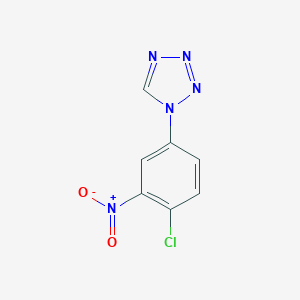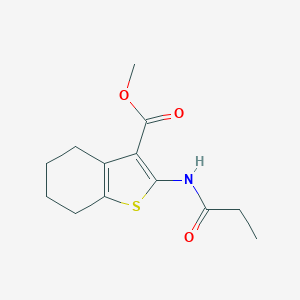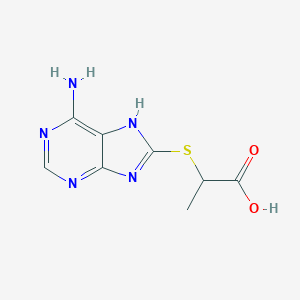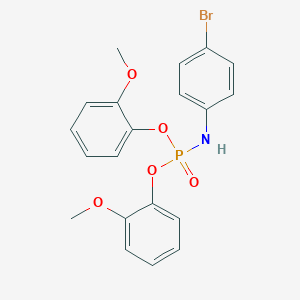
1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chloro-3-nitrophenyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 4-chloro-3-nitrophenyl group is a derivative of phenyl group, which is a functional group characterized by a ring of six carbon atoms, known as a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have nitro (-NO2) and chloro (-Cl) substituents attached to it .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Tetrazole compounds, including variants of phenyl tetrazoles, have been synthesized and analyzed using various techniques such as Infrared spectroscopy, mass spectrometry, Nuclear Magnetic Resonance, and X-ray Diffraction. These compounds show exothermic decomposition in a certain temperature range, leading to the release of nitrogen and formation of isonitrile as decomposition products (Yılmaz et al., 2015).
Corrosion Inhibition : Studies have shown that certain derivatives of tetrazole, like 1-(4-nitrophenyl)-5-amino-1H-tetrazole, exhibit inhibitory effects on the corrosion of metals such as stainless steel and aluminum in acidic environments. These compounds act by adsorbing onto the metal surface, thereby hindering acid attack and modifying the anodic dissolution process (Ehsani et al., 2014), (Ehsani et al., 2015).
Prototropic Tautomerism : Research on tautomerism in tetrazoles, including 1-phenyl- and 1-(4-nitrophenyl)tetrazoles, reveals their thermodynamic stability and the potential formation of specific ions upon protonation, which is crucial for understanding their chemical behavior (Poplavskaya et al., 2000).
Catalytic Properties : Tetrazole-based coordination polymers have been studied for their catalytic properties, particularly in the coupling reactions of α-amino acids. This research contributes to the understanding of the utility of tetrazole compounds in catalysis (Xu et al., 2015).
Molecular Docking and Bioassay Studies : Molecular docking studies have been conducted to understand the interaction of tetrazole compounds within the active site of enzymes like cyclooxygenase-2. These studies are crucial for designing drugs and understanding the molecular basis of their action (Al-Hourani et al., 2016).
Electronic Properties : The electronic properties of tetrazole derivatives have been explored through experimental and theoretical studies, highlighting their potential in various electronic applications (Rayat et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-2-1-5(3-7(6)13(14)15)12-4-9-10-11-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPUUMWQHWBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B400304.png)



![5-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B400311.png)



![1-(4-iodophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B400319.png)

![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B400321.png)


![2-(3,4-Dichlorophenyl)-5-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzoxazole](/img/structure/B400326.png)